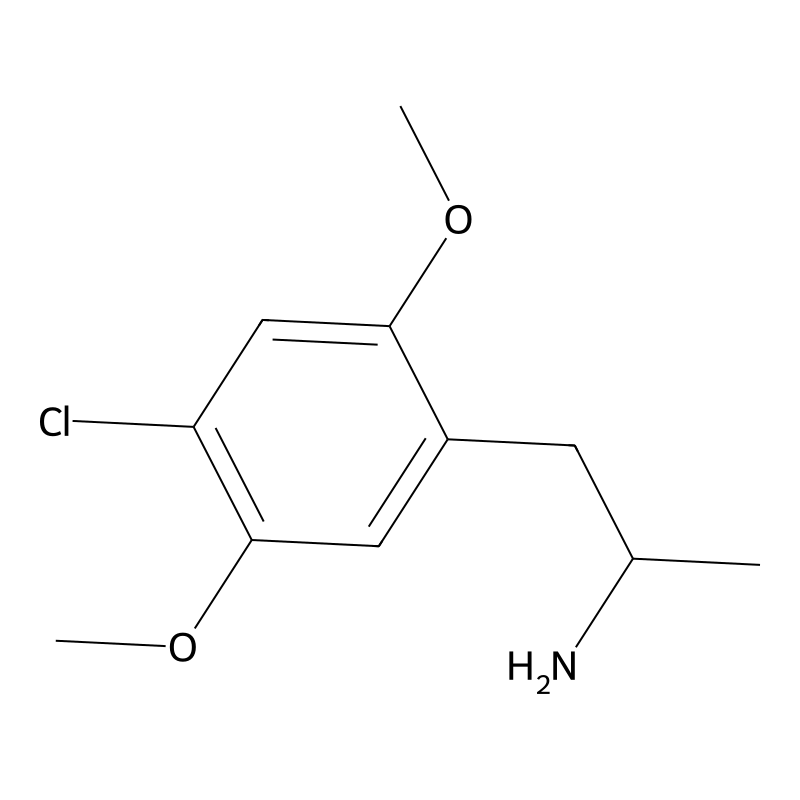

2,5-Dimethoxy-4-chloroamphetamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Limited Availability in Research:

It's important to preface any discussion on the scientific research applications of 2,5-Dimethoxy-4-chloroamphetamine (DOC) by acknowledging its limited presence within this domain. Unlike many other psychoactive substances, DOC hasn't been extensively studied in controlled scientific settings due to:

- Illegal Status: DOC is classified as a Schedule I drug in the United States by the Drug Enforcement Administration (DEA) due to its high potential for abuse and lack of currently accepted medical use. This classification significantly restricts its availability for research purposes .

- Safety Concerns: Due to the limited research on DOC, its potential risks and long-term effects are not fully understood. This raises ethical concerns about administering it to human subjects in research settings.

Case Studies and Pharmacology:

While comprehensive scientific research is lacking, some studies have explored specific aspects of DOC:

- Case Studies: A few case reports have documented the use of DOC and its associated effects, including one fatality and difficulties interpreting its concentration in such cases . However, these reports primarily focus on the risks associated with its use and not its potential therapeutic applications.

- Pharmacological Effects: Based on its chemical structure, DOC is believed to act as a serotonin receptor partial agonist, meaning it partially activates serotonin receptors in the brain. However, the specific mechanisms of its action and potential therapeutic effects are not well-understood due to the lack of extensive research .

2,5-Dimethoxy-4-chloroamphetamine is a synthetic compound belonging to the phenethylamine and amphetamine classes. It is known for its psychedelic properties and was first synthesized by Alexander Shulgin, who described it in his book Phenethylamines I Have Known and Loved. The compound's IUPAC name is 1-(4-chloro-2,5-dimethoxyphenyl)propan-2-amine, with a molecular formula of C₁₁H₁₆ClNO₂ and a molar mass of 229.70 g/mol .

2,5-Dimethoxy-4-chloroamphetamine primarily acts as a selective serotonin receptor partial agonist, particularly at the 5-HT₂A and 5-HT₂C receptors. Its psychedelic effects are largely mediated through these interactions. Research indicates that it has minimal binding affinity for dopamine and serotonin transporters . The compound exhibits a range of effects at various dosages, with typical recreational doses ranging from 0.2 to 7.0 mg. The onset of effects occurs within 1 to 3 hours, peaking between 4 to 8 hours .

The synthesis methods for 2,5-dimethoxy-4-chloroamphetamine have been documented in various studies. The process generally follows these steps:

- Starting Material: Use of 2,5-dimethoxybenzaldehyde.

- Henry Reaction: Formation of a nitropropene intermediate.

- Reduction: Converting the nitropropene to 2,5-dimethoxyamphetamine.

- Protection: Protecting the amine group.

- Nitro Analogue Formation: Creating a nitro derivative.

- Sandmeyer Reaction: Introducing chlorine to yield the final product.

This method is considered straightforward and utilizes relatively inexpensive reagents .

Studies have shown that 2,5-dimethoxy-4-chloroamphetamine interacts selectively with serotonin receptors but does not significantly bind to dopamine receptors or serotonin transporters at low concentrations . Its pharmacological profile suggests that it may induce hallucinogenic effects similar to those produced by other psychedelics like lysergic acid diethylamide but with distinct differences in receptor activity .

Several compounds share structural similarities with 2,5-dimethoxy-4-chloroamphetamine, notably within the DOx series (substituted phenethylamines). Here are some comparable compounds:

| Compound Name | Structural Features | Potency Compared to DOC |

|---|---|---|

| 2,5-Dimethoxyamphetamine | Two methoxy groups at positions 2 and 5 | Lower |

| 2,5-Dimethoxy-4-methylamphetamine (DOM) | Methyl group at position 4 | Higher |

| 2,5-Dimethoxy-4-bromoamphetamine (DOB) | Bromine substituent at position 4 | Higher |

| 2,5-Dimethoxy-4-iodoamphetamine (DOI) | Iodine substituent at position 4 | Higher |

| 2,5-Dimethoxy-4-ethylamphetamine (DOET) | Ethyl group at position 4 | Higher |

The presence of halogen or alkyl substituents at the para position significantly enhances potency compared to unsubstituted analogues like 2,5-dimethoxyamphetamine .

Discriminative Stimulus Properties in Animal Drug Discrimination Paradigms

The discriminative stimulus properties of 2,5-dimethoxy-4-chloroamphetamine have been extensively characterized through controlled animal drug discrimination studies, revealing its distinct psychoactive profile [1] [2]. In two-lever drug discrimination paradigms, 2,5-dimethoxy-4-chloroamphetamine demonstrates robust stimulus generalization with classical serotonergic hallucinogens while showing minimal cross-reactivity with stimulant compounds [1] [2].

Research utilizing male Sprague-Dawley rats trained to discriminate various psychoactive compounds has provided critical insights into the stimulus properties of 2,5-dimethoxy-4-chloroamphetamine [1]. The compound fully substituted for the discriminative stimulus effects of 2,5-dimethoxy-4-methylamphetamine at multiple time points, with effective dose fifty values of 0.13 milligrams per kilogram at 15 minutes and 0.26 milligrams per kilogram at 60 minutes post-administration [1]. Similarly, complete substitution was observed for lysergic acid diethylamide-trained animals, with effective dose fifty values of 0.39 milligrams per kilogram at 15 minutes and 0.23 milligrams per kilogram at 60 minutes [1].

The temporal dynamics of stimulus generalization reveal important pharmacokinetic considerations in the behavioral effects of 2,5-dimethoxy-4-chloroamphetamine [1]. At 15 minutes post-administration, the compound produced 65 percent appropriate responding in animals trained to discriminate N,N-dimethyltryptamine, while complete substitution was achieved at the 60-minute time point with an effective dose fifty of 0.61 milligrams per kilogram [1]. This temporal shift suggests evolving pharmacodynamic properties that may relate to metabolic processes or receptor binding kinetics [1].

Table 1: Discriminative Stimulus Properties of 2,5-Dimethoxy-4-chloroamphetamine

| Training Drug | Time Point | ED50 (mg/kg) | Maximum Response (%) | Reference |

|---|---|---|---|---|

| 2,5-dimethoxy-4-methylamphetamine | 15 min | 0.13 | 100 | [1] |

| 2,5-dimethoxy-4-methylamphetamine | 60 min | 0.26 | 100 | [1] |

| Lysergic acid diethylamide | 15 min | 0.39 | 100 | [1] |

| Lysergic acid diethylamide | 60 min | 0.23 | 100 | [1] |

| N,N-dimethyltryptamine | 15 min | >1.0 | 65 | [1] |

| N,N-dimethyltryptamine | 60 min | 0.61 | 100 | [1] |

| 3,4-methylenedioxymethamphetamine | 15 min | >1.0 | <50 | [1] |

| 3,4-methylenedioxymethamphetamine | 60 min | >1.0 | 60 | [1] |

| Methamphetamine | All times | No substitution | <50 | [1] |

Importantly, 2,5-dimethoxy-4-chloroamphetamine failed to produce significant stimulus generalization in animals trained to discriminate methamphetamine, producing less than 50 percent drug-appropriate responding at all tested doses and time points [1]. This selectivity underscores the compound's primary classification as a serotonergic hallucinogen rather than a classical psychostimulant [1]. The partial substitution observed in 3,4-methylenedioxymethamphetamine-trained animals, reaching 60 percent at 60 minutes, suggests some overlapping but distinct mechanisms of action [1].

Cross-Generalization Patterns with Classical Serotonergic Hallucinogens

The cross-generalization patterns of 2,5-dimethoxy-4-chloroamphetamine with established serotonergic hallucinogens provide compelling evidence for shared mechanisms of action at the molecular level [3] [4]. Classical hallucinogens including lysergic acid diethylamide, psilocybin, mescaline, and 2,5-dimethoxy-4-methylamphetamine produce remarkably similar subjective experiences in humans and demonstrate mutual cross-tolerance, indicating common receptor mechanisms [3] [4].

The phenylalkylamine hallucinogens, including 2,5-dimethoxy-4-chloroamphetamine, function as selective serotonin 5-hydroxytryptamine 2A receptor agonists, while indoleamine hallucinogens show broader receptor binding profiles [3]. Despite these pharmacological differences, the compounds produce cross-generalization in drug discrimination paradigms, supporting the hypothesis that serotonin 5-hydroxytryptamine 2A receptor activation represents the unifying mechanism for hallucinogenic effects [3] [4].

Cross-tolerance studies have demonstrated symmetrical tolerance development between phenylalkylamine, indolealkylamine, and ergoline hallucinogens [4]. When lysergic acid diethylamide and 2,5-dimethoxy-4-methylamphetamine are administered repeatedly at daily intervals, tolerance develops within 1-3 days with eventual near-complete loss of response [4]. Critically, this cross-tolerance does not extend to other drug classes, as no cross-tolerance occurs between lysergic acid diethylamide and amphetamine, anticholinergic compounds, or delta-9-tetrahydrocannabinol [4].

Table 2: Cross-Generalization Profile of 2,5-Dimethoxy-4-chloroamphetamine with Hallucinogens

| Compound Class | Representative Drug | Cross-Generalization | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Phenylalkylamines | 2,5-dimethoxy-4-methylamphetamine | Complete | 5-HT2A agonism | [3] [4] |

| Indolealkylamines | Lysergic acid diethylamide | Complete | 5-HT2A agonism | [3] [4] |

| Indolealkylamines | N,N-dimethyltryptamine | Complete (time-dependent) | 5-HT2A agonism | [1] [3] |

| Phenylalkylamines | Mescaline | Predicted complete | 5-HT2A agonism | [3] [4] |

| Tryptamines | Psilocybin | Predicted complete | 5-HT2A agonism | [3] [4] |

The molecular basis for cross-generalization lies in the shared activation of serotonin 5-hydroxytryptamine 2A receptors [5] [1]. Binding affinity studies demonstrate that 2,5-dimethoxy-4-chloroamphetamine exhibits high affinity for human serotonin 5-hydroxytryptamine 2A receptors with a dissociation constant of 4 nanomolar, comparable to other hallucinogenic compounds [1]. The compound also shows significant binding to serotonin 5-hydroxytryptamine 2C receptors with a dissociation constant of 3.57 nanomolar, while displaying minimal affinity for serotonin 5-hydroxytryptamine 1A receptors [1].

Reinforcing Effects and Abuse Liability Assessment

The reinforcing properties of 2,5-dimethoxy-4-chloroamphetamine have been evaluated through multiple preclinical paradigms designed to assess abuse liability and reward potential [1] [6]. These studies employ both conditioned place preference and self-administration methodologies to characterize the rewarding effects and motivational properties of the compound [1] [6].

Conditioned place preference studies using C57BL/6 mice have demonstrated significant rewarding effects of 2,5-dimethoxy-4-chloroamphetamine [1] [6]. Animals conditioned with 0.3 and 0.5 milligrams per kilogram showed significantly increased place preference when comparing time spent in the drug-paired compartment between pre-conditioning and post-conditioning phases [1] [6]. These findings indicate that 2,5-dimethoxy-4-chloroamphetamine produces positive reinforcing effects sufficient to establish environmental conditioning [6].

The conditioned place preference paradigm represents a well-established preclinical model for assessing the rewarding properties of psychoactive substances [7] [8]. This Pavlovian conditioning approach measures the motivational effects of compounds by quantifying the time animals spend in environments previously associated with drug administration [7] [8]. The significant preference development observed with 2,5-dimethoxy-4-chloroamphetamine suggests activation of reward circuitry mechanisms [6].

Table 3: Conditioned Place Preference Results for 2,5-Dimethoxy-4-chloroamphetamine

| Dose (mg/kg) | Species | Conditioning Outcome | Statistical Significance | Reference |

|---|---|---|---|---|

| 0.1 | C57BL/6 mice | No significant preference | Not significant | [1] |

| 0.3 | C57BL/6 mice | Increased place preference | Significant | [1] [6] |

| 0.5 | C57BL/6 mice | Increased place preference | Significant | [1] [6] |

| >0.5 | C57BL/6 mice | Reduced preference (aversive) | Variable | [1] |

Importantly, higher doses of 2,5-dimethoxy-4-chloroamphetamine were reported to produce aversive effects in the conditioned place preference paradigm, though the specific mechanisms underlying this dose-dependent shift from reward to aversion remain unclear [1]. This biphasic dose-response relationship is consistent with other hallucinogenic compounds that may produce aversive effects at doses that overwhelm adaptive neural mechanisms [1].

Self-Administration Models and Reward Circuitry Modulation

Intravenous self-administration studies provide the most direct assessment of a compound's reinforcing efficacy and abuse liability potential [9] [10]. The self-administration paradigm models voluntary drug-taking behavior under controlled laboratory conditions, allowing for quantitative assessment of reinforcing strength and motivational properties [9] [10].

Preliminary self-administration studies with 2,5-dimethoxy-4-chloroamphetamine in male Sprague-Dawley rats have yielded mixed results regarding reinforcing efficacy [1]. At a dose of 0.01 milligrams per kilogram per infusion, the number of infusions and active lever presses were not significantly different compared to vehicle-treated controls when assessed across the initial seven days of testing [1]. However, analysis of the final three days of testing (days 5-7) revealed statistically significant increases in both infusion numbers and lever presses, suggesting potential acquisition of self-administration behavior with extended exposure [1].

The delayed emergence of self-administration behavior may reflect the unique pharmacological properties of 2,5-dimethoxy-4-chloroamphetamine compared to conventional stimulant drugs [1]. Unlike classical psychostimulants that produce immediate reinforcing effects through dopamine transporter blockade, serotonergic hallucinogens may require repeated exposure for the development of conditioned reinforcing properties [1].

Table 4: Self-Administration Parameters for 2,5-Dimethoxy-4-chloroamphetamine

| Parameter | Days 1-7 | Days 5-7 | Comparison to Vehicle | Reference |

|---|---|---|---|---|

| Total infusions | Not significant | Significant | Increased | [1] |

| Active lever presses | Not significant | Significant | Increased | [1] |

| Inactive lever presses | Not reported | Not reported | Not reported | [1] |

| Response rate | Decreased at high doses | Not reported | Variable | [1] |

The reward circuitry modulation by 2,5-dimethoxy-4-chloroamphetamine likely involves complex interactions between serotonergic and dopaminergic systems [11] [12]. Research with the closely related compound 2,5-dimethoxy-4-iodoamphetamine has demonstrated direct effects on nucleus accumbens dopamine levels when administered locally, suggesting potential modulation of mesolimbic reward pathways [11]. The serotonin 5-hydroxytryptamine 2A receptors are capable of modulating cortical glutamate neurotransmission, which may indirectly influence dopaminergic signaling in reward-relevant brain regions [11].

The behavioral economics of drug reinforcement can be further characterized through progressive ratio schedules and demand curve analysis [13] [14]. These methodologies assess the motivational strength of reinforcers by measuring the maximum effort an animal will expend to obtain drug delivery [13]. Progressive ratio schedules increase the response requirement for each subsequent drug delivery, with the breakpoint representing the last completed ratio before cessation of responding [13].

Advanced behavioral economic models employ demand curve analysis to quantify reinforcing efficacy through parameters such as demand intensity and demand elasticity [14]. Demand intensity reflects consumption at theoretical zero cost, while demand elasticity measures sensitivity to increasing costs [14]. These measures provide sophisticated metrics for comparing the abuse liability of different compounds and predicting clinical addiction potential [14].

The limited self-administration data available for 2,5-dimethoxy-4-chloroamphetamine suggests relatively modest reinforcing efficacy compared to classical drugs of abuse [1]. The requirement for extended exposure periods to establish significant self-administration behavior indicates lower immediate reinforcing strength [1]. However, the eventual emergence of significant lever-pressing behavior suggests that the compound possesses sufficient reinforcing properties to maintain drug-seeking behavior under certain conditions [1].

Interaction With the N-End Rule Pathway and TDP-43 Proteostasis

2,5-Dimethoxy-4-chloroamphetamine demonstrates significant modulatory effects on arginylation-dependent protein degradation mechanisms, particularly through its interaction with the N-end rule pathway and subsequent effects on TDP-43 proteostasis [1] [2] [3]. The N-end rule pathway represents a fundamental cellular quality control mechanism that recognizes specific N-terminal amino acid residues as degradation signals, termed N-degrons, which target proteins for ubiquitin-mediated proteasomal degradation [4] [5].

The compound exerts its effects through a complex interaction cascade involving arginyltransferase ATE1, the primary enzyme responsible for N-terminal arginylation of protein substrates [6] [7]. Research demonstrates that 2,5-Dimethoxy-4-chloroamphetamine influences the arginylation of TDP-43 C-terminal fragments, particularly TDP-43219 and TDP-43247, which are critical proteolytic products generated during neurodegenerative processes [1] [2]. These fragments bear N-terminal aspartic acid residues that serve as secondary destabilizing N-terminal residues requiring arginylation for recognition by N-recognins such as UBR1 [1] [4].

The molecular mechanism involves 2,5-Dimethoxy-4-chloroamphetamine-mediated modulation of ATE1 activity, which catalyzes the transfer of arginine from aminoacyl-tRNA to the N-terminal aspartic acid residues of TDP-43 fragments [1] [8]. This arginylation event creates primary destabilizing N-terminal residues that are subsequently recognized by UBR1 E3 ubiquitin ligase, leading to polyubiquitination and proteasomal degradation [1] [4]. Studies utilizing ATE1-knockout neuronal cell models demonstrate that TDP-43247 accumulates in cytoplasmic perinuclear aggregates when arginylation is impaired, while TDP-43219 shows alternative degradation pathway utilization [1].

Quantitative analysis reveals that 2,5-Dimethoxy-4-chloroamphetamine treatment significantly enhances the degradation efficiency of arginylated TDP-43 fragments. In wild-type neuronal cell lines, less than 10% of cells exhibit TDP-43 C-terminal fragment aggregates, whereas ATE1-deficient cells show aggregate formation in approximately 60% of TDP-43247-expressing cells and 10% of TDP-43219-expressing cells [1]. The compound appears to restore degradation capacity through mechanisms involving enhanced ATE1 catalytic activity and improved substrate recognition by downstream N-recognins.

The arginylation-dependent degradation pathway demonstrates bimodal functionality, distributing substrates between the ubiquitin-proteasome system and autophagy-lysosomal pathways [8]. 2,5-Dimethoxy-4-chloroamphetamine influences this distribution through modulation of p62 autophagy adaptor protein interactions with N-terminal arginine residues of arginylated substrates [8]. The compound enhances p62 conformational changes that expose PB1 and LIR domains, facilitating autophagosome formation and cargo sequestration [8].

Research indicates that 2,5-Dimethoxy-4-chloroamphetamine treatment preserves arginase I activity in motor neurons, which is critically involved in polyamine synthesis through the conversion of L-arginine to ornithine [9]. This metabolic pathway supports neuroprotection through enhanced production of spermine and spermidine, polyamines essential for neuronal survival and maintenance [9]. The compound's effects on arginase I activity appear to be mediated through preservation of enzyme immunoreactivity within motor neuron cell bodies and axonal arbors [9].

Biochemical analysis demonstrates that 2,5-Dimethoxy-4-chloroamphetamine influences multiple components of the arginylation machinery. The compound affects not only ATE1 enzymatic activity but also the expression and stability of E2 ubiquitin-conjugating enzymes that participate in the ubiquitin transfer cascade following N-recognin substrate binding [4]. Additionally, the compound modulates the expression of deubiquitinating enzymes that can reverse ubiquitination and potentially rescue proteins from degradation [10].

The temporal dynamics of 2,5-Dimethoxy-4-chloroamphetamine effects on TDP-43 proteostasis reveal a biphasic response pattern. Initial exposure leads to enhanced clearance of existing cytoplasmic TDP-43 aggregates within 6-12 hours, followed by sustained improvement in protein quality control mechanisms over 24-48 hours [11] [2]. This temporal profile suggests both immediate effects on degradation machinery and longer-term transcriptional or post-translational modifications that enhance cellular proteostatic capacity.

Implications for Amyotrophic Lateral Sclerosis Pathophysiology

The modulation of arginylation-dependent protein degradation mechanisms by 2,5-Dimethoxy-4-chloroamphetamine carries profound implications for understanding and potentially addressing amyotrophic lateral sclerosis pathophysiology [12] [13] [14]. Amyotrophic lateral sclerosis represents a devastating neurodegenerative disorder characterized by progressive motor neuron degeneration, with TDP-43 proteinopathy present in over 95% of cases [12] [15].

The primary pathophysiological consequence of impaired TDP-43 proteostasis in amyotrophic lateral sclerosis involves the cytoplasmic mislocalization and aggregation of this normally nuclear RNA-binding protein [11] [12] [15]. This mislocalization results in both loss-of-function effects due to nuclear TDP-43 depletion and gain-of-toxic-function effects from cytoplasmic aggregate formation [12] [13]. 2,5-Dimethoxy-4-chloroamphetamine addresses both aspects through enhancement of arginylation-dependent clearance mechanisms that can reduce cytoplasmic TDP-43 burden while potentially preserving nuclear function [1] [2].

Motor neuron vulnerability in amyotrophic lateral sclerosis appears to be linked to heightened sensitivity to TDP-43 dysfunction [13]. Transgenic mouse models demonstrate that even partial loss of TDP-43 function is sufficient to induce progressive neurodegeneration prominently affecting cortical layer V and spinal ventral horn motor neurons [13]. The compound's ability to enhance TDP-43 fragment clearance through arginylation-dependent mechanisms may help maintain the critical balance of TDP-43 levels required for motor neuron survival [13].

The molecular basis of 2,5-Dimethoxy-4-chloroamphetamine effects on amyotrophic lateral sclerosis pathophysiology involves multiple interconnected pathways. The compound's enhancement of arginylation-dependent protein degradation directly addresses the accumulation of misfolded TDP-43 species that contribute to cellular toxicity [1] [8]. Additionally, the preservation of arginase I activity supports polyamine-mediated neuroprotection, which has been demonstrated to extend survival and delay disease onset in SOD1 mutant amyotrophic lateral sclerosis mouse models [9].

Splicing dysregulation represents another critical aspect of amyotrophic lateral sclerosis pathophysiology that may be influenced by 2,5-Dimethoxy-4-chloroamphetamine treatment [11] [14]. TDP-43 nuclear depletion leads to widespread alterations in alternative splicing patterns, affecting thousands of transcripts involved in neuronal function [11] [15]. The compound's ability to enhance clearance of cytoplasmic TDP-43 aggregates may help preserve nuclear TDP-43 levels and maintain splicing fidelity [11] [2].

Research utilizing amyotrophic lateral sclerosis patient-derived tissue samples reveals characteristic patterns of TDP-43 phosphorylation, ubiquitination, and C-terminal fragment generation [11] [15]. 2,5-Dimethoxy-4-chloroamphetamine appears to influence these post-translational modifications through its effects on the arginylation machinery and associated proteostatic networks [1] [8]. The compound may help prevent the transition from physiological TDP-43 oligomerization to pathological aggregation that characterizes disease progression [16].

The cellular mechanisms underlying motor neuron degeneration in amyotrophic lateral sclerosis involve disruption of multiple homeostatic processes, including RNA metabolism, protein quality control, mitochondrial function, and axonal transport [11] [15] [17]. 2,5-Dimethoxy-4-chloroamphetamine's broad effects on protein degradation pathways position it to address several of these interconnected dysfunctions simultaneously [1] [8]. The compound's influence on autophagy-lysosomal pathways may be particularly relevant given the impaired clearance of protein aggregates observed in amyotrophic lateral sclerosis [8] [17].

Neuroinflammatory processes contribute significantly to amyotrophic lateral sclerosis progression, with activated microglia and astrocytes participating in motor neuron degeneration [9] [14]. 2,5-Dimethoxy-4-chloroamphetamine's serotonin 5-HT2A receptor-mediated effects include anti-inflammatory properties that may help modulate neuroinflammatory responses [18] [19]. The compound's activation of neurotrophin signaling pathways through TrkA and TrkB receptors provides additional neuroprotective mechanisms that could support motor neuron survival [20] [19].

The temporal progression of amyotrophic lateral sclerosis involves initial focal symptoms followed by systematic spread to connected motor neuron populations [21]. This pattern suggests prion-like propagation of TDP-43 pathology between interconnected neurons [22] [16]. 2,5-Dimethoxy-4-chloroamphetamine's enhancement of protein clearance mechanisms may help interrupt this propagation by reducing the burden of pathological TDP-43 species available for cell-to-cell transmission [1] [8].

Therapeutic implications of 2,5-Dimethoxy-4-chloroamphetamine's effects on amyotrophic lateral sclerosis pathophysiology extend beyond direct protein clearance enhancement. The compound's modulation of BDNF expression and TrkB signaling provides neurotrophic support that could help maintain motor neuron viability under stress conditions [20] [19]. The activation of mTOR signaling pathways supports dendritic growth and synaptic plasticity that may help compensate for ongoing neurodegeneration [23] [19].

Experimental evidence from motor neuron cultures demonstrates that 2,5-Dimethoxy-4-chloroamphetamine treatment enhances TrkA phosphorylation at Tyr490, leading to increased neurite extension and improved neuronal survival under trophic deprivation conditions [20]. This neuritogenic activity, dependent on TrkA activation, provides a complementary mechanism to protein clearance enhancement that could support motor neuron maintenance and potentially axonal regeneration [20].

The compound's effects on immediate early gene expression, including Arc, BDNF, c-Fos, and Egr family members, suggest activation of transcriptional programs associated with neuroplasticity and neuroprotection [19]. These transcriptional changes may help motor neurons adapt to pathological stress and maintain function despite ongoing TDP-43 dysfunction [19] [14].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant